(6S)-5-[1-(3,4-Dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one (6S)-5-[1-(3,4-Dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one EMD57439 is a PDE 3 inhibitor.
Brand Name: Vulcanchem
CAS No.: 148714-88-9
VCID: VC0527057
InChI: InChI=1S/C22H23N3O4S/c1-13-20(23-24-22(27)30-13)15-6-8-17-14(11-15)5-4-10-25(17)21(26)16-7-9-18(28-2)19(12-16)29-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,27)/t13-/m0/s1
SMILES: CC1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC
Molecular Formula: C22H23N3O4S
Molecular Weight: 425.5 g/mol

(6S)-5-[1-(3,4-Dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one

CAS No.: 148714-88-9

Inhibitors

VCID: VC0527057

Molecular Formula: C22H23N3O4S

Molecular Weight: 425.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(6S)-5-[1-(3,4-Dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one - 148714-88-9

CAS No. 148714-88-9
Product Name (6S)-5-[1-(3,4-Dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one
Molecular Formula C22H23N3O4S
Molecular Weight 425.5 g/mol
IUPAC Name (6S)-5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one
Standard InChI InChI=1S/C22H23N3O4S/c1-13-20(23-24-22(27)30-13)15-6-8-17-14(11-15)5-4-10-25(17)21(26)16-7-9-18(28-2)19(12-16)29-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,27)/t13-/m0/s1
Standard InChIKey IZLRMTJLQCLMKF-ZDUSSCGKSA-N
Isomeric SMILES C[C@H]1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC
SMILES CC1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC
Canonical SMILES CC1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC
Appearance Solid powder
Description EMD57439 is a PDE 3 inhibitor.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms EMD57439; EMD-57439; EMD 57439;
Reference 1: Kusakari Y, Hongo K, Kawai M, Konishi M, Kurihara S. Use of the Ca-shortening curve to estimate the myofilament responsiveness to Ca2+ in tetanized rat ventricular myocytes. J Physiol Sci. 2006 Jun;56(3):219-26. Epub 2006 Jun 3. PubMed PMID: 16839456.
2: Lipscomb-Allhouse S, Mulligan IP, Ashley CC. The effects of the inotropic agent EMD 57033 on activation and relaxation kinetics in frog skinned skeletal muscle. Pflugers Arch. 2001 May;442(2):171-7. PubMed PMID: 11417210.
PubChem Compound 15681557
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator